molecular formula C7H9N3S2 B3025791 SSAA09E1 CAS No. 433212-75-0

SSAA09E1

Cat. No.: B3025791
CAS No.: 433212-75-0
M. Wt: 199.3 g/mol
InChI Key: PJVHAJJEMJNPHN-UITAMQMPSA-N
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Description

SSAA09E1 is a chemical compound known for its role as an inhibitor of cathepsin L, a cysteine protease involved in various biological processes.

Scientific Research Applications

SSAA09E1 has a wide range of applications in scientific research:

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child .

Future Directions

Thiazolidine derivatives, which include thiourea, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Biochemical Analysis

Biochemical Properties

SSAA09E1 plays a crucial role in biochemical reactions by inhibiting the entry of SARS-CoV into host cells. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the proteolytic activity of cathepsin L with an IC50 value of 5.33 µM . This inhibition is specific, as this compound does not affect cathepsin B at similar concentrations. The compound also reduces infection in HEK293T cells transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In HEK293T cells, this compound reduces viral entry, thereby impacting the overall infection process . This reduction in viral entry can lead to changes in downstream signaling pathways that are typically activated by viral infection, potentially altering gene expression profiles and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of cathepsin L, a lysosomal protease involved in the processing of viral proteins necessary for entry into host cells . By binding to the active site of cathepsin L, this compound prevents the cleavage of viral glycoproteins, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism highlights the compound’s potential as a therapeutic agent in preventing viral infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for up to four years . Over extended periods, this compound maintains its inhibitory effects on viral entry, although long-term studies are necessary to fully understand any potential degradation products and their impacts on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral entry without significant toxicity . At higher doses, there may be threshold effects leading to adverse reactions. Detailed studies on dosage-dependent effects are essential to determine the therapeutic window and potential side effects of this compound in vivo.

Metabolic Pathways

This compound is involved in metabolic pathways related to viral entry and replication. It interacts with enzymes such as cathepsin L, which plays a role in the proteolytic processing of viral proteins . The inhibition of cathepsin L by this compound can affect metabolic fluxes and metabolite levels associated with viral replication cycles, thereby influencing the overall metabolic state of infected cells.

Transport and Distribution

Within cells, this compound is transported and distributed to specific compartments where it exerts its inhibitory effects. The compound likely interacts with transporters or binding proteins that facilitate its localization to lysosomes, where cathepsin L is active . This targeted distribution is crucial for the compound’s effectiveness in inhibiting viral entry.

Subcellular Localization

This compound is primarily localized in lysosomes, the subcellular compartments where cathepsin L is found . This localization is essential for its activity, as it allows the compound to effectively inhibit the protease and prevent viral entry. Post-translational modifications or targeting signals may direct this compound to lysosomes, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSAA09E1 involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide under specific conditions. The reaction typically proceeds in an ethanol solvent, with the mixture being refluxed for several hours to yield the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

SSAA09E1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiosemicarbazone moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while reduction can convert the thiosemicarbazone group into a corresponding amine.

Comparison with Similar Compounds

Similar Compounds

    E64: Another cathepsin L inhibitor, but with a different chemical structure and mechanism of action.

    Leupeptin: A protease inhibitor that targets a broader range of proteases, including cathepsin L.

    CA-074: A selective inhibitor of cathepsin B, often compared with cathepsin L inhibitors for specificity studies.

Uniqueness of SSAA09E1

This compound is unique due to its specific inhibition of cathepsin L with a relatively low IC50 value, indicating high potency. Its ability to inhibit viral entry stages makes it particularly valuable in antiviral research, distinguishing it from other protease inhibitors that may not have the same specificity or efficacy .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[(Z)-1-thiophen-2-ylethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVHAJJEMJNPHN-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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